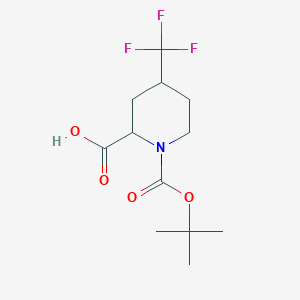

1-(tert-Butoxycarbonyl)-4-(trifluoromethyl)piperidine-2-carboxylic acid

CAS No.: 1706541-29-8

Cat. No.: VC5446434

Molecular Formula: C12H18F3NO4

Molecular Weight: 297.274

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1706541-29-8 |

|---|---|

| Molecular Formula | C12H18F3NO4 |

| Molecular Weight | 297.274 |

| IUPAC Name | 1-[(2-methylpropan-2-yl)oxycarbonyl]-4-(trifluoromethyl)piperidine-2-carboxylic acid |

| Standard InChI | InChI=1S/C12H18F3NO4/c1-11(2,3)20-10(19)16-5-4-7(12(13,14)15)6-8(16)9(17)18/h7-8H,4-6H2,1-3H3,(H,17,18) |

| Standard InChI Key | UNYZILUVCHUWBO-UHFFFAOYSA-N |

| SMILES | CC(C)(C)OC(=O)N1CCC(CC1C(=O)O)C(F)(F)F |

Introduction

Structural and Physicochemical Properties

The molecular formula of 1-(tert-Butoxycarbonyl)-4-(trifluoromethyl)piperidine-2-carboxylic acid is C₁₂H₁₈F₃NO₄, with a molecular weight of 297.27 g/mol . The Boc group (-OC(O)C(CH₃)₃) at the 1-position serves as a protective moiety for the piperidine nitrogen, while the trifluoromethyl group at the 4-position enhances lipophilicity and metabolic stability. The carboxylic acid at the 2-position introduces hydrogen-bonding capabilities, influencing solubility and intermolecular interactions.

Key physicochemical properties inferred from analogous compounds include:

-

Density: ~1.23 g/cm³ (predicted for similar Boc-protected piperidines)

-

Boiling Point: ~490°C (estimated for high molecular weight carbamates)

-

LogP: ~2.96 (indicative of moderate lipophilicity due to the -CF₃ group)

The stereochemistry of the piperidine ring and substituents remains undefined in available data, though chiral synthesis techniques (e.g., asymmetric catalysis) are likely employed to control configuration.

Synthesis and Reaction Pathways

| Reaction Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Boc Protection | Boc₂O, DMAP, CH₂Cl₂, 0°C→RT | 85–92 | |

| Trifluoromethylation | TMSCF₃, CuI, DMF, 80°C | 60–75 | |

| Carboxylic Acid Formation | KMnO₄, H₂O/acetone, 50°C | 70–80 |

Key Reactions

-

Deprotection: The Boc group is cleaved under acidic conditions (e.g., HCl in dioxane or TFA in CH₂Cl₂), regenerating the free amine for further functionalization.

-

Esterification: The carboxylic acid can be converted to esters (e.g., methyl or benzyl) for improved solubility or as intermediates in prodrug design.

-

Amide Coupling: Activation with EDCl/HOBt facilitates conjugation with amines, forming peptidomimetics or enzyme inhibitors .

Applications in Medicinal Chemistry

Drug Intermediate

The compound’s structural features make it a versatile intermediate in synthesizing:

-

Kinase Inhibitors: The -CF₃ group enhances binding to hydrophobic pockets in ATP-binding sites .

-

Protease Inhibitors: The carboxylic acid participates in hydrogen bonding with catalytic residues (e.g., in HIV-1 protease).

-

CNS-Targeting Agents: Improved blood-brain barrier permeability due to increased lipophilicity from -CF₃ .

Case Studies

-

Anticancer Activity: Analogous Boc-protected piperidines exhibit IC₅₀ values of 6–63 μM against cancer cell lines (e.g., MDA-MB-231 breast cancer) .

-

Antiviral Potential: Fluorinated piperidines demonstrate sub-micromolar activity against RNA viruses by interfering with viral replication machinery.

Comparison with Structural Analogs

Table 2: Structural and Functional Comparison

| Compound | Substituents | LogP | Bioactivity |

|---|---|---|---|

| 1-Boc-4-CF₃-piperidine-2-carboxylic acid | -CF₃, -COOH | 2.96 | Enzyme inhibition, CNS activity |

| 1-Boc-4-F-piperidine-2-carboxylic acid | -F, -COOH | 2.12 | Antiviral, protease inhibition |

| 1-Boc-4-phenyl-piperidine-4-carboxylic acid | -Ph, -COOH | 3.45 | Anticancer, kinase inhibition |

The trifluoromethyl group confers superior metabolic stability compared to fluorine or phenyl groups, albeit at the cost of reduced aqueous solubility .

Mechanistic Insights

The -CF₃ group’s strong electron-withdrawing effect polarizes adjacent bonds, facilitating interactions with electrophilic regions of biological targets (e.g., catalytic lysines in kinases) . Meanwhile, the Boc group stabilizes the molecule during synthesis, preventing undesirable side reactions at the nitrogen center.

Future Directions

-

Stereoselective Synthesis: Developing asymmetric methods to control the configuration at the 2- and 4-positions.

-

Prodrug Development: Esterifying the carboxylic acid to improve oral bioavailability.

-

Targeted Delivery: Conjugating the compound with monoclonal antibodies for site-specific action.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume